molecular formula C9H15N3O4S B14908563 4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid

4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid

Cat. No.: B14908563
M. Wt: 261.30 g/mol
InChI Key: JXXDZZNUYOVFHE-UHFFFAOYSA-N
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Description

4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and sulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Dimethylation: The pyrazole ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamidation: The dimethylated pyrazole is reacted with a sulfonyl chloride to introduce the sulfonamido group.

    Butanoic Acid Addition: Finally, the butanoic acid moiety is introduced through a coupling reaction with an appropriate butanoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamido group.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring may also interact with various receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
  • 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methylamide

Uniqueness

4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid is unique due to its combination of a pyrazole ring with dimethyl and sulfonamido groups, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

4-[methyl-(1-methylpyrazol-4-yl)sulfonylamino]butanoic acid

InChI

InChI=1S/C9H15N3O4S/c1-11-7-8(6-10-11)17(15,16)12(2)5-3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,13,14)

InChI Key

JXXDZZNUYOVFHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N(C)CCCC(=O)O

Origin of Product

United States

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